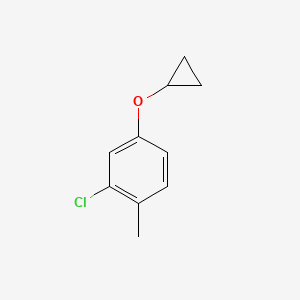

2-Chloro-4-cyclopropoxy-1-methylbenzene

Description

2-Chloro-4-cyclopropoxy-1-methylbenzene is a substituted benzene derivative with a chlorine atom at position 2, a methyl group at position 1, and a cyclopropoxy group (-O-C₃H₅) at position 4. Its molecular formula is C₁₀H₁₁ClO, yielding a molar mass of 182.45 g/mol. The compound’s structure combines electron-donating (cyclopropoxy) and moderately electron-withdrawing (chlorine) substituents, which influence its electronic properties and reactivity.

Properties

Molecular Formula |

C10H11ClO |

|---|---|

Molecular Weight |

182.64 g/mol |

IUPAC Name |

2-chloro-4-cyclopropyloxy-1-methylbenzene |

InChI |

InChI=1S/C10H11ClO/c1-7-2-3-9(6-10(7)11)12-8-4-5-8/h2-3,6,8H,4-5H2,1H3 |

InChI Key |

SRXXTTHSIYMSQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2CC2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropoxy-1-methylbenzene typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-methylphenol.

Chlorination: The benzene derivative undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

Cyclopropoxylation: The chlorinated intermediate is then reacted with cyclopropyl alcohol in the presence of a base, such as sodium hydride, to form the cyclopropoxy group.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4-cyclopropoxy-1-methylbenzene may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropoxy-1-methylbenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.

Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the cyclopropoxy group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of dechlorinated or modified cyclopropoxy derivatives.

Scientific Research Applications

2-Chloro-4-cyclopropoxy-1-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropoxy-1-methylbenzene involves its interaction with specific molecular targets. The chlorine atom and cyclopropoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 2-Chloro-4-cyclopropoxy-1-methylbenzene with two analogs from the provided evidence:

Key Observations:

Substituent Effects: The cyclopropoxy group in the target compound provides moderate steric hindrance compared to the bulkier cyclopropylmethoxy group in the analog from . The latter’s extended alkyl chain increases hydrophobicity and may reduce solubility in polar solvents. The bromomethyl substituent in ’s compound enhances its utility in nucleophilic substitution reactions (e.g., Suzuki couplings), whereas the target’s chlorine and methyl groups favor electrophilic aromatic substitution or oxidation pathways. The isocyano group in ’s compound introduces strong electron-withdrawing effects, contrasting with the electron-donating cyclopropoxy group in the target. This difference significantly alters reactivity in metal-catalyzed reactions or cycloadditions.

Molecular Mass and Applications :

Reactivity and Stability

- Electrophilic Substitution: The target compound’s cyclopropoxy group donates electrons via resonance, activating the ring toward electrophilic attack at positions 3 and 5. In contrast, ’s isocyano group deactivates the ring, directing electrophiles to positions 5 and 6.

- Thermal Stability : Cyclopropane rings (as in the target and ’s compound) are strained but stable under mild conditions. However, the bromomethyl group in ’s analog may render it prone to decomposition under UV light or heat.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.